molecular formula C14H6ClNO3 B5823599 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one

3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5823599
M. Wt: 271.65 g/mol
InChI Key: HTDYOSMGEZZCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of anthraquinone derivatives and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to generate singlet oxygen upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. Additionally, it has been shown to generate singlet oxygen upon exposure to light, which can lead to the destruction of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is its unique properties, which make it useful in a variety of scientific research applications. Additionally, it has been shown to be relatively easy to synthesize, with a yield of around 60-70%. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one. One possible direction is to further investigate its potential as an anticancer agent, particularly in combination with other compounds. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify potential targets for its use. Finally, research could be done to explore the potential use of this compound as a photosensitizer in photodynamic therapy.

Synthesis Methods

The synthesis of 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 5-hydroxy-3-nitroanthraquinone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with thionyl chloride to yield 3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one. This method has been reported to have a yield of around 60-70%.

Scientific Research Applications

3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has been extensively used in scientific research due to its unique properties. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

12-chloro-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClNO3/c15-8-5-9(17)10-11-12(8)16-19-14(11)7-4-2-1-3-6(7)13(10)18/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYOSMGEZZCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Cl)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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